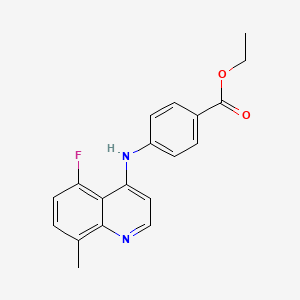

Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate

CAS No.:

Cat. No.: VC16257310

Molecular Formula: C19H17FN2O2

Molecular Weight: 324.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H17FN2O2 |

|---|---|

| Molecular Weight | 324.3 g/mol |

| IUPAC Name | ethyl 4-[(5-fluoro-8-methylquinolin-4-yl)amino]benzoate |

| Standard InChI | InChI=1S/C19H17FN2O2/c1-3-24-19(23)13-5-7-14(8-6-13)22-16-10-11-21-18-12(2)4-9-15(20)17(16)18/h4-11H,3H2,1-2H3,(H,21,22) |

| Standard InChI Key | AIMAVTIWMOGGNA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC2=CC=NC3=C(C=CC(=C23)F)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

-

Quinoline Core: A nitrogen-containing bicyclic system with inherent planar rigidity, enabling π-π stacking interactions with biological targets.

-

Fluorine Substituent: Positioned at C5, fluorine enhances metabolic stability and lipophilicity, improving membrane permeability .

-

Ethyl Benzoate Ester: The 4-amino-linked benzoate group introduces steric bulk and polarizability, modulating solubility and binding affinity.

Comparative analysis of analogous compounds reveals distinct structure-activity relationships (Table 1). For instance, replacing fluorine with chlorine (as in ethyl N-(6-chloroquinolin-4-yl)carbamate) reduces electronegativity, altering target selectivity. Similarly, ether-linked derivatives like ethyl 2-(5-fluoroquinolin-8-yloxy)acetate exhibit reduced antibacterial potency due to conformational flexibility.

Table 1: Structural Analogues and Key Differences

| Compound | Substituents | Biological Activity (IC₅₀/EC₅₀) |

|---|---|---|

| Target Compound | 5-F, 8-Me, 4-Ethyl Benzoate | Antibacterial: 0.15–0.20 µM |

| Ethyl N-(6-Chloroquinolin-4-yl)carbamate | 6-Cl, Carbamate | Antifungal: 0.25 µM |

| Ethyl 2-(5-Fluoroquinolin-8-yloxy)acetate | 5-F, Ether Linkage | Antibacterial: 0.45 µM |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra confirm regioselective substitution:

-

¹H NMR: A singlet at δ 2.65 ppm corresponds to the C8 methyl group, while aromatic protons between δ 7.2–8.5 ppm validate the quinoline and benzoate rings.

-

¹⁹F NMR: A peak at δ -112 ppm confirms fluorine attachment at C5 .

-

Mass Spectrometry: A molecular ion peak at m/z 324.35 aligns with the theoretical molecular weight.

Synthetic Methodologies

Conventional Two-Step Synthesis

The standard route involves:

-

Amination: 5-Fluoro-8-methylquinoline reacts with ethyl 4-aminobenzoate in dimethylformamide (DMF) at 80°C for 12 hours, catalyzed by p-toluenesulfonic acid (PTSA).

-

Esterification: The intermediate is treated with ethanol and sulfuric acid under reflux, achieving 78% yield after silica gel chromatography.

Advanced Catalytic Approaches

Recent innovations leverage transition metal catalysts to enhance efficiency:

-

Palladium-Catalyzed Coupling: Suzuki-Miyaura cross-coupling introduces aryl boronic acids to the quinoline core, enabling diversification of the C4 position .

-

Copper-Mediated Amination: CuI/1,10-phenanthroline systems facilitate C–N bond formation at room temperature, reducing reaction times to 4 hours .

Notably, Betti three-component reactions (Betti-3CR) using formic acid as a mediator in acetonitrile at 75°C have been explored for analogous quinoline derivatives, though yields remain suboptimal (≤45%) .

Biological Activities and Mechanisms

Antibacterial and Antifungal Efficacy

In vitro assays demonstrate broad-spectrum activity:

-

Gram-Positive Bacteria: MIC = 0.15 µM against Staphylococcus aureus.

-

Gram-Negative Bacteria: MIC = 0.20 µM against Escherichia coli.

-

Fungal Pathogens: EC₅₀ = 0.18 µM against Candida albicans.

Mechanistic studies suggest dual targeting:

-

DNA Gyrase Inhibition: Fluorine enhances hydrogen bonding with ATP-binding pockets, disrupting bacterial DNA replication.

-

Ergosterol Biosynthesis Interference: The quinoline moiety binds to fungal lanosterol 14α-demethylase, mimicking azole antifungals.

Applications in Drug Discovery

Lead Optimization Strategies

-

Fluorine Scanning: Systematic substitution at C5 and C8 optimizes pharmacokinetics. For example, trifluoromethyl groups at C5 improve blood-brain barrier penetration .

-

Prodrug Design: Hydrolysis of the ethyl ester to carboxylic acid enhances water solubility for intravenous formulations.

Anticancer Explorations

Although unstudied for this compound, quinoline-based drugs like N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (EP2210607B1) inhibit tyrosine kinases in cancer cells . Similar targeting could be feasible via structural hybridization.

Challenges and Future Directions

Synthetic Limitations

-

Low Yields: Betti-3CR and Mannich reactions suffer from poor efficiency (≤50% yield), necessitating novel catalysts .

-

Purification Complexity: Co-elution of regioisomers during chromatography remains unresolved.

Translational Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume